methyl 2-aminoquinoline-5-carboxylate

Physicochemical profiling Drug-likeness Membrane permeability

Methyl 2-aminoquinoline-5-carboxylate (CAS 1414959-01-5) is a heterocyclic small molecule belonging to the 2-aminoquinoline class, with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol. The compound bears a primary amino group at the 2-position and a methyl ester at the 5-position of the quinoline ring, yielding computational drug-likeness parameters of TPSA 65.21 Ų, cLogP 1.60, one H-bond donor, and four H-bond acceptors.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1414959-01-5
Cat. No. B3238539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-aminoquinoline-5-carboxylate
CAS1414959-01-5
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC(=NC2=CC=C1)N
InChIInChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3,(H2,12,13)
InChIKeyNYLRJBGBKPAPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Aminoquinoline-5-Carboxylate (CAS 1414959-01-5): A 5-Position Ester-Substituted 2-Aminoquinoline Research Intermediate


Methyl 2-aminoquinoline-5-carboxylate (CAS 1414959-01-5) is a heterocyclic small molecule belonging to the 2-aminoquinoline class, with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol . The compound bears a primary amino group at the 2-position and a methyl ester at the 5-position of the quinoline ring, yielding computational drug-likeness parameters of TPSA 65.21 Ų, cLogP 1.60, one H-bond donor, and four H-bond acceptors . The 2-aminoquinoline scaffold is recognized as a privileged fragment in medicinal chemistry, having produced validated chemical probes for BACE1 (β-secretase) via fragment-based screening [1] and nM-potent isoform-selective nNOS inhibitors [2]; however, the 5-carboxylate substitution pattern has not been systematically profiled in these established chemotypes.

Why Generic Substitution Fails: Positional and Functional-Group Differentiation of Methyl 2-Aminoquinoline-5-Carboxylate


The 2-aminoquinoline scaffold is not monolithic: both the position of carboxylate substitution and the ester vs. free-acid functionality determine physicochemical properties, synthetic tractability, and biological target engagement. The 5-position carboxylate occupies a distinct vector from the more extensively characterized 4- and 7-substituted analogs that dominate the nNOS [1] and BACE1 [2] literature. Furthermore, the methyl ester (cLogP 1.60, TPSA 65.21) is substantially more lipophilic than its free-acid congener 2-aminoquinoline-5-carboxylic acid (cLogP 1.45, PSA 76.94, CAS 496806-75-8) [3], with a 11.73 Ų lower polar surface area that predicts differential membrane permeability. A user who substitutes the free acid for the methyl ester loses the capacity for direct one-step aminolysis/transesterification and simultaneously alters the compound's ionization state, solubility, and passive diffusion characteristics — all of which propagate into divergent SAR in any given target assay.

Quantitative Differentiation Evidence for Methyl 2-Aminoquinoline-5-Carboxylate vs. Closest Analogs


Lipophilicity and Polar Surface Area: Methyl Ester vs. Free Acid (2-Aminoquinoline-5-Carboxylic Acid)

Methyl 2-aminoquinoline-5-carboxylate (target compound) exhibits a computed LogP of 1.60 and TPSA of 65.21 Ų , whereas its direct free-acid analog 2-aminoquinoline-5-carboxylic acid (CAS 496806-75-8) has a measured LogP of 1.45 and PSA of 76.94 [1]. The 0.15 log-unit increase in lipophilicity combined with an 11.73 Ų reduction in polar surface area predicts improved passive membrane permeability for the methyl ester. Both compounds comply with Lipinski's Rule of Five; however, the methyl ester's TPSA falls below the 70 Ų threshold associated with favorable blood-brain barrier penetration, whereas the free acid exceeds this threshold.

Physicochemical profiling Drug-likeness Membrane permeability

MAO-B Inhibition Baseline: 2-Aminoquinoline-5-Carboxylic Acid Serves as a Comparator for Future Methyl Ester Profiling

The free-acid comparator 2-aminoquinoline-5-carboxylic acid (BDBM50401987 / CHEMBL1492484) has been profiled against human MAO-A and MAO-B, yielding an MAO-B IC₅₀ of 15,400 nM and an MAO-A IC₅₀ of 100,000 nM in a fluorescence-based kynuramine conversion assay [1]. No published MAO inhibition data exist for the methyl ester (target compound). This free-acid data provides a quantifiable baseline against which the methyl ester can be benchmarked when assayed under identical conditions. Based on the 0.15-unit higher LogP and the absence of the ionizable carboxylic acid proton of the methyl ester, altered enzyme kinetics (either enhanced potency from improved membrane access or reduced affinity from loss of a polar binding contact) are plausible and testable hypotheses.

Monoamine oxidase Neuropharmacology Enzyme inhibition

Regioisomeric Differentiation: 5-Carboxylate vs. 4-Carboxylate Substitution Pattern on the 2-Aminoquinoline Scaffold

The 2-aminoquinoline-4-carboxylate regioisomer (methyl 2-aminoquinoline-4-carboxylate, CAS 5471-28-3) is the closest commercially available positional analog bearing the identical functional groups on the same scaffold . Although head-to-head comparative biological data between the 4- and 5-carboxylate isomers are not published, the regioisomeric shift fundamentally alters the vector of the ester substituent relative to the 2-amino group. In the broader 2-aminoquinoline chemotype, substitution position dictates biological outcome: 7-substituted 2-aminoquinolines are potent nNOS inhibitors (Ki values in the low μM to nM range) while 6-substituted analogs of identical chain length lose potency entirely [1]. By extension, the 5-carboxylate isomer is expected to produce binding interactions orthogonal to those of the 4-carboxylate isomer in any target with a sterically defined binding pocket.

Positional isomer SAR Antimicrobial screening Scaffold diversification

Synthetic Versatility: Methyl Ester as a Direct Amidation/Transesterification Handle vs. Free Carboxylic Acid

The methyl ester of the target compound enables direct one-step aminolysis with primary or secondary amines to generate the corresponding 2-aminoquinoline-5-carboxamide library without the need for coupling reagents (e.g., HATU, EDC) or pre-activation steps required by the free acid . This is a practical procurement advantage: the free acid 2-aminoquinoline-5-carboxylic acid requires activation (e.g., conversion to acid chloride or use of carbodiimide coupling) prior to amide bond formation, adding one synthetic step, increasing material loss, and introducing additional purification requirements. The methyl ester can also undergo transesterification to access ethyl, isopropyl, or tert-butyl esters for differential protecting-group strategies . Furthermore, the 5-position ester is geometrically positioned to serve as a directing group for metal-catalyzed C–H functionalization at the adjacent C6 or C4 positions of the quinoline ring.

Parallel synthesis Amide library generation Prodrug design

Fragment-Based Screening Provenance: 2-Aminoquinoline Scaffold Validated for BACE1 and nNOS — 5-Carboxylate as an Under-Explored Vector

The 2-aminoquinoline core has been validated as a fragment hit in multiple target classes: it was identified as an initial hit for BACE1 via fragment-based X-ray crystallographic screening, with subsequent optimization yielding low-nM inhibitors that lowered Aβ levels in rat CSF in vivo [1]. In the nNOS program, 2-aminoquinoline-based scaffolds were designed as arginine isosteres and produced potent, isoform-selective inhibitors [2]. However, in both extensively optimized series, substitution was overwhelmingly focused on the 3-, 6-, and 7-positions of the quinoline ring. The 5-position carboxylate methyl ester represents an underexplored substitution vector that retains the privileged 2-aminoquinoline fragment while presenting an ester handle at a position not yet systematically evaluated against these clinically relevant targets.

Fragment-based drug discovery Alzheimer's disease Neurodegeneration

Procurement-Relevant Application Scenarios for Methyl 2-Aminoquinoline-5-Carboxylate


Fragment-Growing Campaigns for CNS-Penetrant BACE1 or nNOS Inhibitor Series

The 2-aminoquinoline core is a crystallographically validated fragment for BACE1 [1] and a known arginine isostere for nNOS [2]. Methyl 2-aminoquinoline-5-carboxylate provides a 5-position ester handle that has not been explored in either SAR program. Its TPSA of 65.21 Ų falls below the 70 Ų threshold associated with BBB penetration , making it suitable for CNS-targeted fragment elaboration. The methyl ester can be directly converted to amides, hydrazides, or hydroxamic acids in a single step, enabling rapid exploration of the 5-vector for potency and selectivity optimization.

MAO-B Inhibitor Screening with a Pre-Established Free-Acid Baseline

The free acid 2-aminoquinoline-5-carboxylic acid has a measured MAO-B IC₅₀ of 15.4 μM and MAO-A IC₅₀ >100 μM [1]. This provides a quantitative benchmark: the methyl ester should be screened in parallel under identical conditions to determine whether esterification improves or diminishes MAO-B potency. A finding of enhanced potency (e.g., IC₅₀ < 10 μM) would establish the 5-methyl ester as a differentiated starting point for neuropharmacology programs targeting MAO-B in Parkinson's disease.

Parallel Amide Library Synthesis for Antimicrobial or Kinase Inhibitor Screening

The methyl ester enables direct aminolysis to generate 2-aminoquinoline-5-carboxamide libraries without coupling reagents, reducing each library member's synthesis by one step relative to starting from the free acid [1]. The 2-aminoquinoline scaffold has precedent in kinase inhibitor patents, including RIP2 kinase and 5-HT₅A receptor antagonist programs [2], and the 5-carboxylate vector is absent from these patent SAR landscapes, offering freedom-to-operate advantages in lead optimization.

Physicochemical Comparator in Drug-Likeness Optimization Studies

With its defined cLogP of 1.60, TPSA of 65.21 Ų, and a single H-bond donor [1], methyl 2-aminoquinoline-5-carboxylate sits within the optimal CNS drug-like space (LogP 1–3, TPSA < 70 Ų). It can serve as a reference point in matched molecular pair analyses comparing methyl ester, ethyl ester, free acid, and primary amide analogs of 2-aminoquinoline-5-carboxylate, enabling systematic deconvolution of lipophilicity, polarity, and HBD contributions to permeability, solubility, and metabolic stability.

Quote Request

Request a Quote for methyl 2-aminoquinoline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.